

# in silico modeling of 4-chloro-3-methylphenethylamine receptor binding

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## Compound of Interest

Compound Name: 4-chloro-3-methylphenethylamine

Cat. No.: B3301528

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An In-Depth Technical Guide to the In Silico Modeling of **4-Chloro-3-Methylphenethylamine** Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Chloro-3-methylphenethylamine** is a substituted phenethylamine compound. Due to its structural similarity to other psychoactive phenethylamines and amphetamines, it is predicted to interact with various monoamine neurotransmitter transporters and receptors in the central nervous system. This guide provides a comprehensive overview of the methodologies used to model the receptor binding of this compound, summarizes relevant quantitative data from structurally similar molecules, and outlines the associated signaling pathways.

## Predicted Receptor Binding Profile of 4-Chloro-3-Methylphenethylamine

While specific quantitative binding data for **4-chloro-3-methylphenethylamine** is not extensively available in the public literature, the binding profile can be inferred from structure-activity relationship (SAR) studies of analogous compounds. The presence of a para-chloro group on the phenyl ring is known to increase activity at the serotonin transporter (SERT)[1]. The addition of a methyl group at the meta position may further modulate its interaction with monoamine transporters and receptors.

Likely primary targets for **4-chloro-3-methylphenethylamine** include:

- Serotonin Transporter (SERT)
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Receptors (e.g., 5-HT<sub>2A</sub>)
- Trace Amine-Associated Receptor 1 (TAAR1)

## Quantitative Data for Structurally Related Compounds

The following table summarizes the receptor binding affinities ( $K_i$ ,  $IC_{50}$ , or  $EC_{50}$  in nM) for compounds structurally related to **4-chloro-3-methylphenethylamine**. This data provides a basis for understanding the potential interactions of the title compound.

Compound	Receptor/Transporter	Ki (nM)	IC50 (nM)	EC50 (nM)	Reference
para-Chloroamphetamine (PCA)	SERT	-	490	28.3 (release)	[2]
NET	-	320	23.5-26.2 (release)	[2]	
DAT	-	3600	42.2-68.5 (release)	[2]	
3,4-Dichloroamphetamine (DCA)	SERT	High Affinity	-	-	[3]
4-Methylphenethylamine (4-MPEA)	TAAR1	-	-	Agonist	[4]
Substituted Phenethylamines	5-HT2A	8 - 1700	-	-	[5][6]
Substituted Amphetamines	5-HT2A	61 - 4400	-	-	[5][6]

## Experimental Protocols

### Radioligand Binding Assays

This protocol provides a general method for determining the binding affinity of a test compound (e.g., **4-chloro-3-methylphenethylamine**) to a specific receptor or transporter.

#### a. Membrane Preparation:

- Cell lines (e.g., HEK293) stably expressing the human receptor or transporter of interest (e.g., SERT, DAT, NET, or 5-HT2A) are cultured.
- Cells are harvested, washed, and then homogenized in a cold buffer.
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Assay:

- A constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
- Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target.
- The reaction is incubated to allow binding to reach equilibrium.
- The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- The radioactivity retained on the filter is quantified using liquid scintillation counting.

c. Data Analysis:

- The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The K<sub>i</sub> (inhibition constant) is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Monoamine Transporter Uptake/Release Assays

This protocol measures the functional effect of a compound on monoamine transporter activity.

### a. Cell Culture and Preparation:

- HEK293 cells expressing the human monoamine transporter (SERT, DAT, or NET) are cultured in appropriate media.
- Cells are plated in multi-well plates and grown to confluence.

### b. Uptake Inhibition Assay:

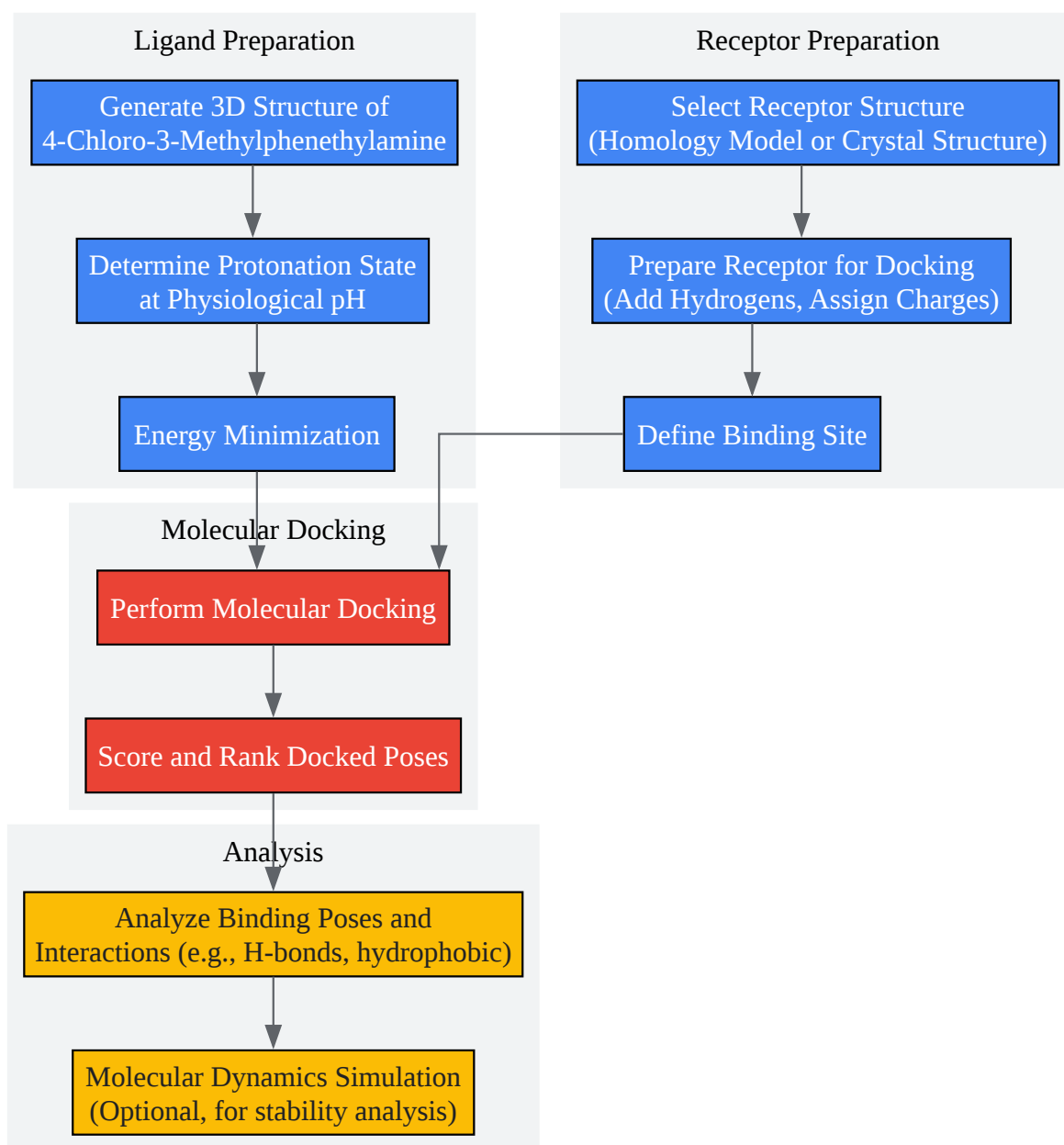
- Cells are washed and pre-incubated with increasing concentrations of the test compound.
- A radiolabeled monoamine (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine) is added, and the cells are incubated for a short period.
- Uptake is terminated by rapidly washing the cells with ice-cold buffer.
- The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.
- IC50 values are determined by non-linear regression.

### c. Release Assay:

- Cells are pre-loaded with a radiolabeled monoamine.
- After washing, the cells are incubated with increasing concentrations of the test compound to stimulate the release of the radiolabeled monoamine.
- The amount of radioactivity released into the supernatant is quantified.
- EC50 values for release are calculated.

## In Silico Modeling Workflow

In silico modeling is a powerful computational approach to predict and analyze the binding of small molecules like **4-chloro-3-methylphenethylamine** to their protein targets.



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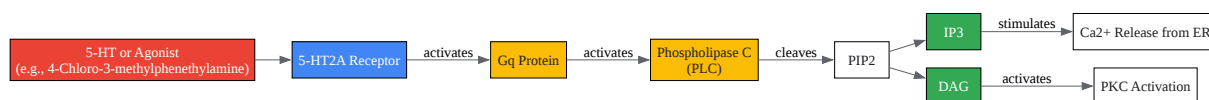
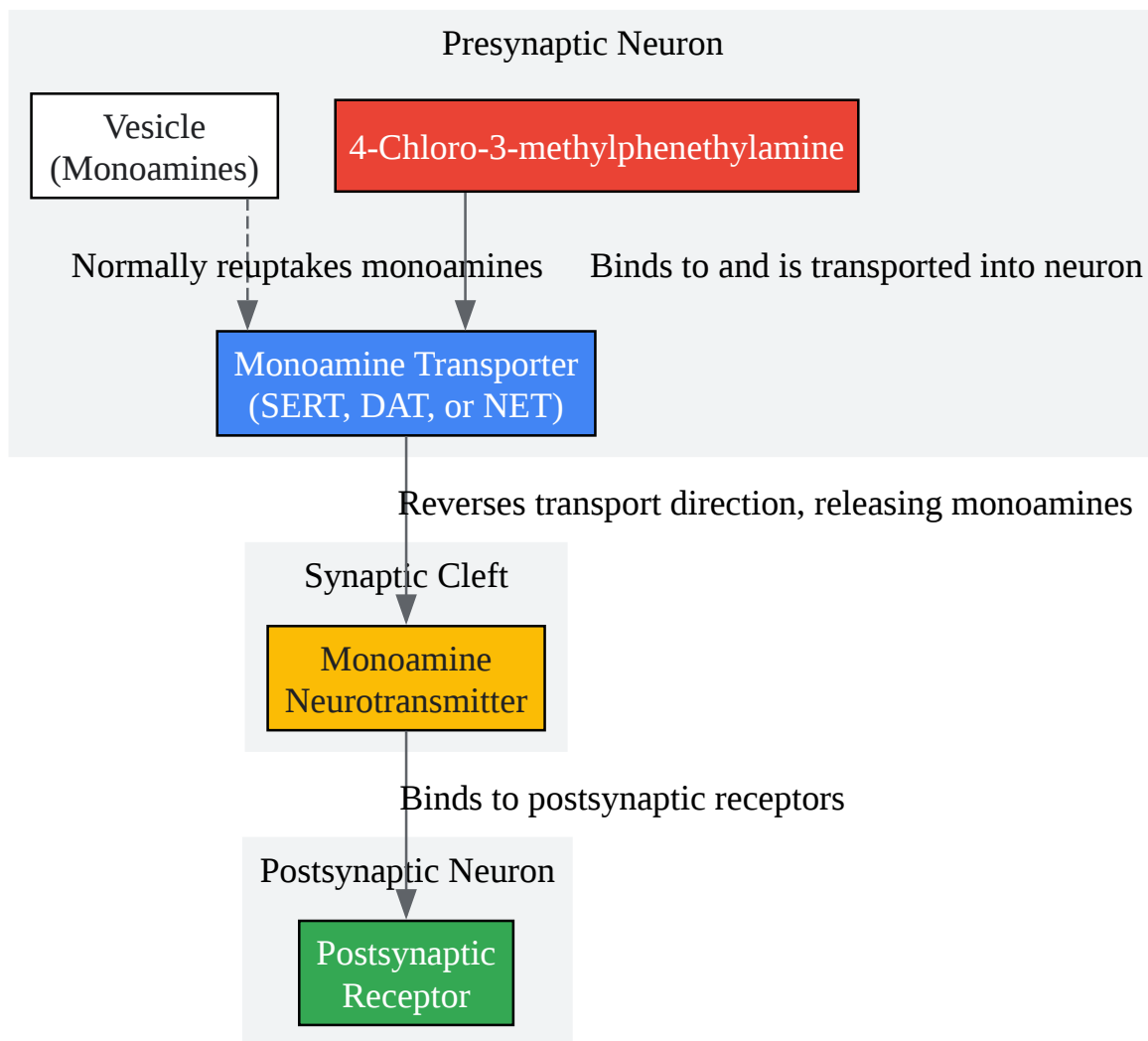
## In Silico Modeling Workflow

## Signaling Pathways

The interaction of **4-chloro-3-methylphenethylamine** with its target receptors can trigger specific intracellular signaling cascades.

## Monoamine Transporter Interaction

As a phenethylamine derivative, **4-chloro-3-methylphenethylamine** is expected to act as a substrate for monoamine transporters, leading to both reuptake inhibition and neurotransmitter release.



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